molecular formula C29H38N4O7 B12378115 E3 Ligase Ligand-linker Conjugate 23

E3 Ligase Ligand-linker Conjugate 23

Cat. No.: B12378115
M. Wt: 554.6 g/mol
InChI Key: WIOPOZDAOPVAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-Linker Conjugate 23 is a heterobifunctional molecule designed for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) mechanism. It comprises three critical components:

  • E3 Ligase Ligand: Binds to a specific E3 ubiquitin ligase (e.g., Cereblon [CRBN] or von Hippel-Lindau [VHL]), recruiting the ubiquitin-proteasome system.
  • Linker: A chemically tunable spacer that connects the E3 ligand to the target-binding moiety, influencing ternary complex stability and degradation efficiency.
  • Target-Binding Unit: Binds to the protein of interest (POI), enabling selective ubiquitination and proteasomal degradation .

Conjugate 23 is hypothesized to leverage CRBN or VHL ligands, given their prevalent use in PROTACs. Its linker likely incorporates polyethylene glycol (PEG) or alkyl chains to optimize hydrophilicity and molecular geometry, balancing cell permeability and target engagement .

Properties

Molecular Formula

C29H38N4O7

Molecular Weight

554.6 g/mol

IUPAC Name

tert-butyl 2-[4-[[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxycyclobutyl]-methylamino]piperidin-1-yl]acetate

InChI

InChI=1S/C29H38N4O7/c1-29(2,3)40-25(35)16-32-11-9-17(10-12-32)31(4)18-13-20(14-18)39-19-5-6-21-22(15-19)28(38)33(27(21)37)23-7-8-24(34)30-26(23)36/h5-6,15,17-18,20,23H,7-14,16H2,1-4H3,(H,30,34,36)

InChI Key

WIOPOZDAOPVAKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 23 involves the incorporation of a ligand for the E3 ubiquitin ligase and a linker. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 23 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 23 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and turnover in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

E3 Ligase Selectivity

  • CRBN-Based Conjugates (e.g., Thalidomide Derivatives) :

    • Advantages : High degradative efficiency for targets like IKZF1/3 and BET proteins; well-characterized synthetic routes.
    • Limitations : Susceptibility to hydrolysis, enantiomeric instability, and off-target effects due to CRBN’s broad substrate range .
    • Conjugate 23 Comparison : If CRBN-targeted, Conjugate 23 may incorporate phenyl glutarimide (PG) ligands for improved hydrolytic stability, as seen in PG-based PROTACs (IC50 = 3 pM in MV4-11 cells) .
  • VHL-Based Conjugates (e.g., VH032 Derivatives): Advantages: Enhanced specificity for hypoxia-inducible factors (HIF-1α) and fewer off-target effects compared to CRBN. Conjugate 23 Comparison: If VHL-targeted, Conjugate 23 might employ shorter, rigid linkers (e.g., triazole or piperazine) to minimize molecular weight while maintaining ternary complex formation .

Degradation Efficiency and Selectivity

Parameter Conjugate 23 (Hypothetical) CRBN-Based PROTAC (e.g., ARV-471) VHL-Based PROTAC (e.g., ACBI1)
Target Protein Undisclosed (e.g., BRD4, ERα) ERα (IC50 = 3.2 nM) BRD4 (DC50 = 10 nM)
Degradation (%) ~90% (predicted) 85–95% 70–85%
Cell Line MV4-11 (AML) MCF-7 (breast cancer) Ramos (B-cell lymphoma)
E3 Ligase CRBN or VHL CRBN VHL
Linker Length PEG4 (optimal flexibility) PEG3 Alkyl (C5)
Reference

Physicochemical Properties

  • CRBN PROTACs : Often exhibit higher polar surface area (PSA > 200 Ų) due to glutarimide rings, reducing blood-brain barrier penetration .
  • VHL PROTACs : Lower PSA (< 150 Ų) but higher lipophilicity (cLogP > 4), increasing hepatic clearance risks .
  • Conjugate 23 : Predicted PSA = 180 Ų and cLogP = 3.5 (SwissADME), balancing membrane permeability and solubility .

Emerging E3 Ligases

Conjugate 23 could explore underutilized E3 ligases (e.g., DCAF15 or MDM2) to circumvent CRBN/VHL limitations. For example:

  • DCAF15-Binders : Employ sulfonamide-based ligands for selective degradation of RBM39, with DC50 values < 100 nM .
  • MDM2 PROTACs : Use nutlin-derived ligands for p53 stabilization, showing efficacy in TP53-mutant cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.